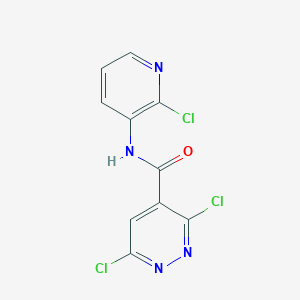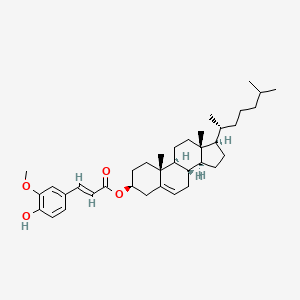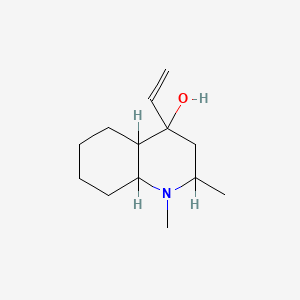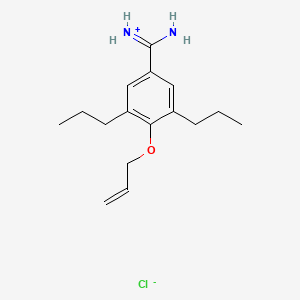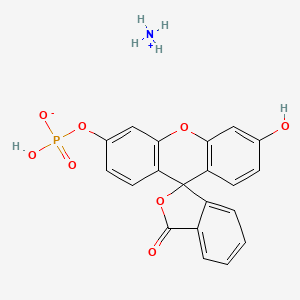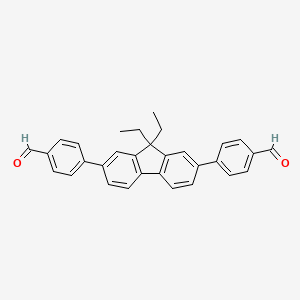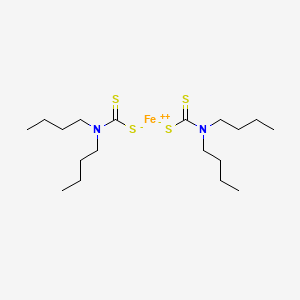
Iron(2+) bis(dibutylcarbamodithioate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+) bis(dibutylcarbamodithioate) is a coordination complex with the chemical formula [Fe(S2CN(C4H9)2)2] This compound belongs to the class of dithiocarbamates, which are known for their ability to form stable complexes with transition metals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) bis(dibutylcarbamodithioate) typically involves the reaction of iron(II) salts with dibutyldithiocarbamate ligands. One common method is to react iron(II) sulfate with sodium dibutyldithiocarbamate in an aqueous solution. The reaction is carried out under inert conditions to prevent oxidation of the iron(II) center. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Iron(2+) bis(dibutylcarbamodithioate) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(2+) bis(dibutylcarbamodithioate) undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: The dithiocarbamate ligands can be substituted with other ligands, leading to the formation of different complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Iron(2+) bis(dibutylcarbamodithioate) can lead to the formation of iron(III) complexes, while substitution reactions can yield a variety of new coordination compounds.
Applications De Recherche Scientifique
Iron(2+) bis(dibutylcarbamodithioate) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential use in biological systems, particularly in the context of enzyme inhibition and metal ion transport.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of rubber and as a stabilizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism by which Iron(2+) bis(dibutylcarbamodithioate) exerts its effects involves the coordination of the dithiocarbamate ligands to the iron center. This coordination stabilizes the iron in its +2 oxidation state and allows it to participate in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Iron(2+) bis(dibutylcarbamodithioate) can be compared with other similar compounds, such as:
Iron(2+) bis(diethyldithiocarbamate): This compound has shorter alkyl chains on the dithiocarbamate ligands, which can affect its solubility and reactivity.
Zinc bis(dibutyldithiocarbamate): Zinc can form similar complexes with dithiocarbamate ligands, but the chemical properties and applications differ due to the different metal center.
Copper bis(dibutyldithiocarbamate): Copper complexes with dithiocarbamate ligands are also known and have distinct redox properties compared to iron complexes.
Conclusion
Iron(2+) bis(dibutylcarbamodithioate) is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties make it a valuable tool for studying metal-ligand interactions and developing new materials and catalysts
Propriétés
Numéro CAS |
23408-95-9 |
|---|---|
Formule moléculaire |
C18H36FeN2S4 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
N,N-dibutylcarbamodithioate;iron(2+) |
InChI |
InChI=1S/2C9H19NS2.Fe/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
QVMOWRWQZWIPNY-UHFFFAOYSA-L |
SMILES canonique |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


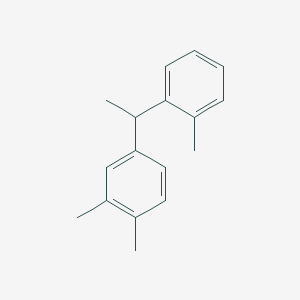
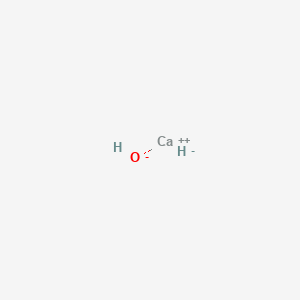

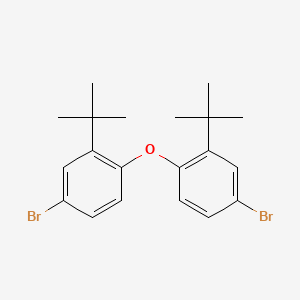

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
